molecular formula C16H11F6NO2 B2784027 BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate CAS No. 2200013-24-5

BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate

Cat. No. B2784027
CAS RN: 2200013-24-5
M. Wt: 363.259
InChI Key: KYMANUAJYKCFOQ-UHFFFAOYSA-N
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Description

Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate is a chemical compound with the CAS Number: 2200013-24-5 . It has a molecular weight of 363.26 .


Synthesis Analysis

The compound N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which is similar to Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate, was prepared in moderate yield by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140 °C for 24 h under metal- and catalyst-free conditions . This practical method was conducted in air without any special treatment or activation .


Molecular Structure Analysis

The Inchi Code for Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate is 1S/C16H11F6NO2/c17-15(18,19)11-6-12(16(20,21)22)8-13(7-11)23-14(24)25-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,23,24) . The geometry optimization of the similar compound N-(3,5-bis(trifluoromethyl)benzyl)stearamide was performed using density functional theory (DFT), employing Becke’s three-parameter hybrid function with the nonlocal correlation of Lee–Yang–Parr (B3LYP) method with 6–311+G(d,p) basis set in gas phase .


Chemical Reactions Analysis

The synthesis of a similar compound, selinexor, begins with 3,5-bis(trifluoromethyl)benzonitrile. The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 363.26 . More detailed physical and chemical properties were not found in the retrieved documents.

Scientific Research Applications

Chemical Derivatization and Surface Modification

BTFMB-carbamate can be employed in chemical derivatization of surfaces and materials. Here’s how:

Catalysis and Asymmetric Synthesis

BTFMB-carbamate has applications in catalysis, particularly in enantioselective reactions. Consider the following:

Covalent Organic Frameworks (COFs) for Energy Storage

BTFMB-carbamate-modified COFs can impact energy storage devices:

Safety and Hazards

The safety data sheet for a similar compound, 3,5-Bis(trifluoromethyl)benzyl alcohol, indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F6NO2/c17-15(18,19)11-6-12(16(20,21)22)8-13(7-11)23-14(24)25-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMANUAJYKCFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate

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